Methyl 2,2-dimethylheptanoate
Description
Methyl 2,2-dimethylheptanoate is a branched-chain fatty acid methyl ester characterized by a heptanoate backbone with two methyl groups at the 2-position. This structural configuration imparts unique physicochemical properties, such as reduced intermolecular forces due to steric hindrance, leading to lower melting and boiling points compared to linear esters . Branched esters like this are often utilized in industrial applications, including lubricants, plasticizers, and specialty solvents, where thermal stability and controlled volatility are critical.
Properties
IUPAC Name |
methyl 2,2-dimethylheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8-10(2,3)9(11)12-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDSPUJFEJFHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263836 | |
| Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813-70-7 | |
| Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylheptanoic acid methyl ester typically involves the esterification of 2,2-Dimethylheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the reaction. The general reaction can be represented as:
2,2-Dimethylheptanoic acid+Methanol→2,2-Dimethylheptanoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylheptanoic acid methyl ester can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, high yield, and improved safety. The process involves the continuous introduction of reactants and catalysts into the reactor, followed by the separation and purification of the ester product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into 2,2-Dimethylheptanoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products
Hydrolysis: 2,2-Dimethylheptanoic acid and methanol.
Reduction: 2,2-Dimethylheptanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
2,2-Dimethylheptanoic acid methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylheptanoic acid methyl ester depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the acid and alcohol. In reduction, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
- Branching Effects: The 2,2-dimethyl substitution reduces surface area, lowering boiling points compared to linear esters. Ethyl 2-acetylheptanoate, with an ethyl ester group and acetyl substituent, likely exhibits higher molecular weight and polarity, increasing its boiling point relative to methyl esters .
Chemical Reactivity
- Hydrolysis: this compound’s steric hindrance may slow hydrolysis compared to linear esters. In contrast, Ethyl 2-acetylheptanoate’s acetyl group could accelerate reactions under basic or acidic conditions due to inductive effects .
- Thermal Stability: Branched esters generally exhibit superior thermal stability, making this compound more suitable for high-temperature applications than linear analogs .
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